Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C22H17FO6. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its chemical reactivity and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate electrophile.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate: Similar in structure but contains an oxazole ring instead of a benzofuran ring.
Ethyl 5-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: Similar but lacks the fluorine atom.
Properties
Molecular Formula |
C26H21FO6 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H21FO6/c1-3-31-26(29)24-21-14-20(32-15-22(28)16-4-8-18(27)9-5-16)12-13-23(21)33-25(24)17-6-10-19(30-2)11-7-17/h4-14H,3,15H2,1-2H3 |
InChI Key |
GGQOESWPXDLEIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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